Direct Replacement of Diethyl Chlorophosphate with Diphenyl Chlorophosphate in (+)-JQ1 Synthesis Without Yield or Enantiopurity Loss
In the scalable synthesis of enantiomerically enriched (+)-JQ1, a three-step one-pot triazole formation originally employed diethyl chlorophosphate, a reagent with high toxicity. The process was re-engineered to use diphenyl chlorophosphate as a safer alternative. Quantitative assessment confirmed that this substitution was achieved without affecting the overall yield or the enantiomeric purity of the final (+)-JQ1 product [1].
| Evidence Dimension | Replacement of hazardous reagent while maintaining product yield and enantiomeric purity |
|---|---|
| Target Compound Data | Diphenyl chlorophosphate: No decrease in yield or enantiomeric purity observed relative to original procedure |
| Comparator Or Baseline | Diethyl chlorophosphate (original, highly toxic reagent) |
| Quantified Difference | Yield and enantiomeric purity unchanged (no quantitative difference reported) |
| Conditions | Three-step one-pot triazole formation; scalable synthesis of (+)-JQ1 |
Why This Matters
This evidence demonstrates that DPCP can replace a more hazardous phosphorylating agent without sacrificing synthetic efficiency or stereochemical integrity, a critical consideration for pharmaceutical process chemists optimizing both safety and performance.
- [1] Scalable syntheses of the BET bromodomain inhibitor JQ1. Tetrahedron Letters, 2015, 56(23), 3454–3457. View Source
